molecular formula C16H18N2O3S B10977837 4-Ethyl-2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide

4-Ethyl-2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide

Cat. No.: B10977837
M. Wt: 318.4 g/mol
InChI Key: UMOSMPICOIVERS-UHFFFAOYSA-N
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Description

4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, an amide group, and a methoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the acylation of a thiophene derivative with 2-methoxybenzoyl chloride, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step usually involves the formation of the amide bond through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-methoxybenzoyl)amino]acetate
  • Methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate

Uniqueness

4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O3S/c1-4-10-9(2)22-16(13(10)14(17)19)18-15(20)11-7-5-6-8-12(11)21-3/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)

InChI Key

UMOSMPICOIVERS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2OC)C

Origin of Product

United States

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